molecular formula C6H6N4O B183897 2-Methyl-7H-purin-6-ol CAS No. 5167-18-0

2-Methyl-7H-purin-6-ol

Cat. No.: B183897
CAS No.: 5167-18-0
M. Wt: 150.14 g/mol
InChI Key: JXLWCABYHOMQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7H-purin-6-ol is a compound with the molecular formula C6H6N4O . It is also known by other names such as 2-Methyl-1,7-dihydro-6H-purin-6-one . It is a major metabolite of 6-chloropurine and can be used to modify other molecules, such as isoguanine .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is mentioned that it can be used to modify other molecules . For instance, isoguanine is synthesized from this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a purine ring with a methyl group attached . The InChI representation of the molecule is InChI=1S/C6H6N4O/c1-3-9-5-4 (6 (11)10-3)7-2-8-5/h2H,1H3, (H2,7,8,9,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 150.14 g/mol . It has a computed XLogP3-AA value of -0.5, indicating its solubility characteristics . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 70.1 Ų .

Mechanism of Action

Caffeine works by blocking the adenosine receptors in the brain, which are responsible for promoting sleep and suppressing arousal. By blocking these receptors, 2-Methyl-7H-purin-6-ol increases the levels of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which promote wakefulness, alertness, and cognitive performance.
Biochemical and Physiological Effects:
Caffeine has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate, which can lead to increased energy and alertness. Caffeine also increases the levels of adrenaline, which can lead to increased metabolism and fat breakdown. Additionally, this compound can affect the levels of various hormones, including cortisol, insulin, and testosterone.

Advantages and Limitations for Lab Experiments

Caffeine has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also easy to administer and has well-established dosing protocols. However, 2-Methyl-7H-purin-6-ol can have variable effects on individuals, depending on their genetic makeup, age, and other factors. This variability can make it challenging to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving 2-Methyl-7H-purin-6-ol. One area of research is the investigation of the effects of this compound on different populations, including children, pregnant women, and older adults. Another area of research is the development of new this compound analogs with improved pharmacological properties. Additionally, researchers are exploring the use of this compound in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound, or this compound, is a widely used central nervous system stimulant that has several applications in scientific research. It is synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotechnological methods. Caffeine works by blocking the adenosine receptors in the brain, leading to increased wakefulness, alertness, and cognitive performance. It has several biochemical and physiological effects on the body, and it has both advantages and limitations for lab experiments. Finally, there are several future directions for research involving this compound, including investigating its effects on different populations and developing new this compound analogs with improved pharmacological properties.

Synthesis Methods

Caffeine can be synthesized through several methods, including extraction from natural sources, chemical synthesis, and biotechnological methods. The most common method used for the synthesis of 2-Methyl-7H-purin-6-ol is the extraction from natural sources. The process involves the extraction of this compound from coffee beans, tea leaves, or cocoa beans using solvents such as water, ethanol, or methylene chloride. The extracted this compound is then purified through a series of processes, including filtration, crystallization, and sublimation.

Scientific Research Applications

Caffeine has been extensively studied for its various applications in scientific research. It is commonly used as a tool to study the effects of adenosine receptors on the central nervous system. Researchers use 2-Methyl-7H-purin-6-ol to block the adenosine receptors and study the effects on the brain, including the effects on sleep, alertness, and cognitive performance. Caffeine is also used in pharmacological studies to investigate the effects of drugs on the central nervous system.

Properties

IUPAC Name

2-methyl-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLWCABYHOMQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355762
Record name 2-Methyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5167-18-0
Record name 2-Methyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.